molecular formula C16H10Br2N2O5S B11103116 5,7-Dibromoquinolin-8-yl 2-methyl-5-nitrobenzenesulfonate

5,7-Dibromoquinolin-8-yl 2-methyl-5-nitrobenzenesulfonate

Cat. No.: B11103116
M. Wt: 502.1 g/mol
InChI Key: IQJDGOYEVLVGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromoquinolin-8-yl 2-methyl-5-nitrobenzenesulfonate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a quinoline core substituted with bromine atoms at positions 5 and 7, and a sulfonate ester group attached to a nitrobenzene ring. Its molecular structure contributes to its reactivity and functionality in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoquinolin-8-yl 2-methyl-5-nitrobenzenesulfonate typically involves multiple steps:

    Bromination of Quinoline: The starting material, quinoline, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the 5 and 7 positions.

    Sulfonation: The brominated quinoline is then reacted with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. This step forms the sulfonate ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoquinolin-8-yl 2-methyl-5-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: m-CPBA in dichloromethane (DCM).

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Oxidation: Quinoline N-oxides.

Scientific Research Applications

5,7-Dibromoquinolin-8-yl 2-methyl-5-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5,7-Dibromoquinolin-8-yl 2-methyl-5-nitrobenzenesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and nitro group contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromoquinoline: Lacks the sulfonate ester group and nitrobenzene ring, making it less reactive in certain chemical reactions.

    8-Hydroxyquinoline: Contains a hydroxyl group instead of the sulfonate ester, leading to different reactivity and applications.

    2-Methyl-5-nitrobenzenesulfonate: Lacks the quinoline core, resulting in different chemical properties and uses.

Uniqueness

5,7-Dibromoquinolin-8-yl 2-methyl-5-nitrobenzenesulfonate is unique due to its combination of brominated quinoline and nitrobenzenesulfonate moieties. This structure imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C16H10Br2N2O5S

Molecular Weight

502.1 g/mol

IUPAC Name

(5,7-dibromoquinolin-8-yl) 2-methyl-5-nitrobenzenesulfonate

InChI

InChI=1S/C16H10Br2N2O5S/c1-9-4-5-10(20(21)22)7-14(9)26(23,24)25-16-13(18)8-12(17)11-3-2-6-19-15(11)16/h2-8H,1H3

InChI Key

IQJDGOYEVLVGNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.